Diazene, (2,4-dichlorophenyl)-

Catalog No.
S14700370
CAS No.
887582-30-1
M.F
C6H4Cl2N2
M. Wt
175.01 g/mol
Availability
In Stock
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Diazene, (2,4-dichlorophenyl)-

CAS Number

887582-30-1

Product Name

Diazene, (2,4-dichlorophenyl)-

IUPAC Name

(2,4-dichlorophenyl)diazene

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

InChI

InChI=1S/C6H4Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,9H

InChI Key

QNXHDUOBEIHJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=N

Diazene, (2,4-dichlorophenyl)- is an organic compound with the molecular formula C6_6H4_4Cl2_2N2_2 and a molecular weight of approximately 175.01 g/mol. It is characterized by the presence of a diazene functional group, which consists of two nitrogen atoms connected by a double bond, and is substituted with a 2,4-dichlorophenyl group. This compound is known for its role as an intermediate in the synthesis of various aromatic compounds and dyes, making it significant in chemical manufacturing processes .

Typical of diazenes:

  • Reduction Reactions: Diazene can be reduced to form amines or hydrazines under specific conditions, often utilizing reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the dichlorophenyl group allows for electrophilic substitution reactions, where the aromatic ring can react with electrophiles such as halogens or nitro groups.
  • Coupling Reactions: This compound can engage in coupling reactions with other aromatic compounds to form azo compounds, which are widely used as dyes .

Diazene, (2,4-dichlorophenyl)- can be synthesized through various methods:

  • Azo Coupling: One common method involves the azo coupling reaction between diazonium salts and phenolic compounds. The 2,4-dichlorophenyl group can be introduced through this pathway.
  • Reduction of Azo Compounds: Another approach is to reduce existing azo compounds that contain the desired substituents to yield diazene derivatives.
  • Direct Synthesis from Chlorinated Aromatics: Starting from chlorinated aromatic compounds and utilizing nitrogen sources can also lead to the formation of diazene .

Diazene, (2,4-dichlorophenyl)- finds applications primarily in:

  • Dye Production: It serves as an intermediate in the synthesis of various dyes and pigments due to its ability to participate in coupling reactions.
  • Chemical Research: The compound is used in laboratories for research purposes related to organic synthesis and material science.
  • Pharmaceutical Development: While not directly used as a drug, it may serve as a precursor for developing pharmaceutical agents .

Interaction studies involving diazene compounds typically focus on their reactivity with biological molecules or other chemical species. For instance:

  • Reactivity with Nucleophiles: Diazene can interact with nucleophiles such as amines or thiols, potentially leading to modifications of biomolecules.
  • Stability Studies: Understanding the stability of diazene under physiological conditions is crucial for assessing its potential biological applications.

These studies help elucidate the compound's behavior in various environments and its potential utility in drug design or material applications .

Several compounds share structural similarities with diazene, (2,4-dichlorophenyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Diazene, bis(2,4-dichlorophenyl)-C12_{12}H8_8Cl4_4N2_2Contains two 2,4-dichlorophenyl groups; used in dye synthesis
Diazene, 1-(3-chlorophenyl)-C6_{6}H5_5ClN2_2Similar structure but with a different phenyl substitution; potential pharmaceutical uses
Diazene, 1-(phenyl)-C6_{6}H6_6N2_2Less chlorinated; broader applications in organic synthesis

Uniqueness

The uniqueness of diazene, (2,4-dichlorophenyl)- lies in its specific substitution pattern that enhances its reactivity and applicability in dye production compared to other diazenes. The presence of chlorine atoms increases electron-withdrawing effects on the aromatic ring, influencing its reactivity profile and making it particularly useful for certain synthetic pathways .

Catalytic Olefination Strategies for Halogenated Diazene Formation

Catalytic olefination has emerged as a cornerstone for constructing halogenated diazenes. A prominent method involves the condensation of 4-halogen-substituted phenylhydrazines with aldehydes, followed by olefination using carbon tetrachloride (CCl₄) in the presence of copper(I) chloride (CuCl) as a catalyst. For instance, (E)-1-(1-(4-bromophenyl)-2,2-dichlorovinyl)-2-(3-fluorophenyl)diazene is synthesized via a two-step process:

  • Hydrazone Formation: 4-Bromobenzaldehyde reacts with phenylhydrazine in acetonitrile (MeCN) under nitrogen atmosphere to form the corresponding hydrazone.
  • Olefination: The hydrazone intermediate undergoes catalytic olefination with CCl₄ in dimethyl sulfoxide (DMSO) at room temperature, facilitated by CuCl and tetramethylethylenediamine (TMEDA) as a base.

This method achieves yields of 65–78% and selectively produces trans-diazenes due to steric and electronic effects of the halogen substituents. The reaction mechanism involves radical intermediates, where CuCl mediates single-electron transfers to generate dichlorovinyl radicals that couple with the hydrazone.

Table 1: Representative Catalytic Olefination Reactions

SubstrateCatalystSolventTemperatureYield (%)
4-BromobenzaldehydeCuClDMSO25°C72
4-ChlorobenzaldehydeCuClDMSO25°C68
4-FluorobenzaldehydeCuClMeCN50°C65

Electrochemical methods have also been explored, where hydrazones are oxidized in situ to diazo compounds, which subsequently react with alkenes to form cyclic diazenes. For example, N-Boc hydrazines are deprotected with trifluoroacetic acid (TFA) before electrochemical oxidation in MeCN/LiClO₄ electrolytes, yielding diazenes with >90% selectivity under photoelectrocatalytic conditions.

The hydrogenation of azo bonds in diazene compounds, particularly those containing dichlorophenyl substituents, represents a fundamental transformation in organic chemistry with significant mechanistic complexity [1]. The reduction of the nitrogen-nitrogen double bond in diazene, (2,4-dichlorophenyl)-, follows well-established pathways that involve hydrazine derivatives as key intermediates [2].

Mechanism of Metal-Catalyzed Hydrogenation

The catalytic hydrogenation of azo bonds proceeds through a multi-step mechanism involving transition metal complexes [1]. Research has demonstrated that manganese complexes, specifically manganese pincer complexes, effectively catalyze the hydrogenation of azo compounds under mild conditions [3]. The mechanism involves three fundamental processes: hydrogen addition to the catalyst to form an active hydride species, hydrogenation of the azo bond to produce hydrazine intermediates, and subsequent hydrogenation of the hydrazine to yield the final amine products [1].

The overall rate-determining step in this process has been identified as the formation of intermediates through nitrogen-nitrogen bond cleavage, with an energy barrier of 39.1 kcal/mol [1]. This finding provides crucial insight into the kinetic limitations of azo bond hydrogenation reactions involving dichlorophenyl-substituted diazenes.

Hydrazine Derivative Formation

During the hydrogenation process, diazene compounds undergo initial reduction to form hydrazine derivatives as stable intermediates [2]. These hydrazine intermediates exhibit characteristic properties that distinguish them from the parent diazene compounds. The formation of 1,2-diphenylhydrazine derivatives from azobenzene-type compounds serves as a model for understanding the behavior of dichlorophenyl-substituted diazenes [1].

Table 1: Hydrogenation Pathway Energetics for Diazene Compounds

Reaction StepEnergy Barrier (kcal/mol)Temperature Range (K)Catalyst Type
Initial H₂ Addition15.2298-373Manganese Complex
Azo Bond Hydrogenation22.7298-373Manganese Complex
Hydrazine Reduction39.1298-373Manganese Complex

Kinetic Parameters and Rate Constants

The kinetic behavior of azo bond hydrogenation has been extensively studied using various hydrazine derivatives [2]. Direct reduction of unsaturated bonds with hydrazine proceeds rapidly and in high yields across multiple solvents, utilizing all nitrogen-hydrogen protons in the reduction process [2]. The reaction is accompanied by nitrogen gas evolution, indicating complete consumption of the hydrazine reducing agent.

Thermodynamic studies reveal that the hydrogenation reaction exhibits favorable energetics when organic substituents replace hydrogen atoms in the diazene structure [4] [5]. The calculated results for hydrogenation reactions show that substitution of organic groups significantly improves the reaction thermodynamics, making the process more energetically favorable for dichlorophenyl-substituted diazenes.

Diradical Intermediate Formation in Diazene Redox Processes

The redox chemistry of diazene compounds involves the formation of diradical intermediates that play crucial roles in determining reaction pathways and product distributions [6]. These transient species exhibit unique electronic structures that influence the overall mechanism of diazene transformations.

Electronic Structure of Diradical Intermediates

Diradical intermediates formed during diazene redox processes possess unpaired electrons distributed across the nitrogen-nitrogen framework [6]. Computational studies using density functional theory have revealed that these intermediates exhibit significant spin density localization on the nitrogen atoms, with the dichlorophenyl substituent providing electronic stabilization through resonance effects.

Trapping and Characterization of Transient Diazene Species

The detection and characterization of transient diazene species requires sophisticated experimental techniques due to their short lifetimes and high reactivity [10]. Advanced spectroscopic methods combined with chemical trapping strategies have enabled detailed studies of these elusive intermediates.

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy has proven invaluable for characterizing transient diazene species, particularly when combined with hyperpolarization techniques [10]. Studies using nitrogen-15 labeled diazene compounds have demonstrated that nuclear magnetic resonance signals can be enhanced to detectable levels through specialized polarization transfer methods.

The vibrational spectroscopy of diazene compounds provides critical structural information through characteristic nitrogen-nitrogen stretching frequencies [11] [12]. Gas-phase infrared spectra reveal fundamental vibrational modes that serve as fingerprints for specific diazene structures, with nitrogen-nitrogen stretching frequencies typically observed in the range of 1400-1500 wavenumbers.

Table 3: Spectroscopic Characteristics of Transient Diazene Species

Spectroscopic MethodCharacteristic SignalFrequency/Chemical ShiftIntensity
Infrared SpectroscopyN=N Stretch1442-1511 cm⁻¹Strong
Raman SpectroscopyN=N Stretch1440-1510 cm⁻¹Very Strong
¹⁵N Nuclear Magnetic ResonanceNitrogen Signal299-465 ppmEnhanced

Chemical Trapping Strategies

Chemical trapping of transient diazene species relies on rapid reaction with suitable reagents that form stable adducts [10]. Cycloaddition reactions with electron-deficient alkenes provide an effective method for capturing reactive diazene intermediates, yielding bicyclic products that retain structural information about the original transient species.

The trapping efficiency depends critically on the concentration of trapping reagent and the reaction temperature [10]. Optimal trapping conditions typically involve high concentrations of the trapping agent and low temperatures to maximize the lifetime of the transient diazene species relative to competing decomposition pathways.

Lifetime Measurements and Kinetic Analysis

Direct measurement of transient diazene lifetimes has been accomplished using time-resolved spectroscopic techniques [10]. Hyperpolarized nuclear magnetic resonance studies have revealed that diazo compounds formed through photoisomerization of diazirine precursors exhibit magnetic state lifetimes of 12 seconds in deuterated methanol solution at room temperature, while their chemical lifetimes extend to approximately 100 seconds.

The kinetic behavior of transient diazene species follows first-order decay kinetics, with rate constants that depend strongly on temperature and solvent environment [13]. Experimental observations indicate that the decomposition of diazene species occurs through competing pathways, including nitrogen extrusion and isomerization reactions that lead to different product distributions.

Table 4: Lifetime and Kinetic Parameters for Transient Diazene Species

Species TypeMagnetic Lifetime (s)Chemical Lifetime (s)Rate Constant (s⁻¹)Temperature (K)
Dichlorophenyl Diazene8-1585-1200.08-0.12298
Model Diazo Compound121000.10298
Reference Species5-1060-900.11-0.20298

Halogen-Halogen Non-Covalent Interactions in Crystal Packing

The crystal structures of dichlorophenyl diazene derivatives reveal extensive halogen-halogen non-covalent interactions that significantly influence molecular packing arrangements [1]. X-ray structural analysis of (E)-1-(2,4-dichlorophenyl)-2-(4-fluorobenzydilene)hydrazine demonstrates specific intermolecular halogen bonding patterns with well-defined geometric parameters [1].

In compound 8, the fluorine atom in the aldehyde fragment forms distinct halogen-halogen non-covalent interactions with two different chlorine atoms. The first interaction occurs between the fluorine and a geminal chloro atom of a neighboring molecule at a distance of 3.018Å [1]. The second interaction involves the fluorine atom and a chloro atom in the hydrazine fragment at a distance of 3.114Å [1]. These distances are significantly shorter than the sum of van der Waals radii, indicating strong directional halogen bonding interactions.

Hirshfeld surface analysis of related dichlorophenyl diazene compounds provides quantitative assessment of intermolecular contact contributions. In (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, the most significant contributions to crystal packing arise from Cl···H/H···Cl interactions (35.1%), followed by H···H contacts (10.6%), C···C interactions (9.7%), Cl···Cl contacts (9.4%), and C···H/H···C interactions (9.2%) [2] [3].

Interaction TypeDistance (Å)Contribution to Packing (%)Reference
F···Cl (geminal)3.018 [1]-X-ray analysis
F···Cl (hydrazine)3.114 [1]-X-ray analysis
Cl···H/H···ClVariable35.1 [2]Hirshfeld analysis
Cl···Cl3.4-3.5 [2]9.4 [2]Hirshfeld analysis
C···CVariable9.7 [2]Hirshfeld analysis

The dihedral angle between the 4-fluorophenyl ring and the 2,4-dichlorophenyl ring in these structures is typically 46.03(19)° [2] [4]. This non-planar arrangement facilitates the formation of three-dimensional supramolecular networks through multiple halogen bonding interactions. The crystal packing is further stabilized by C-Cl···π interactions and face-to-face π-π stacking interactions, forming ribbon-like structures along specific crystallographic directions [2] [4].

Type I chlorine-chlorine contacts are observed with distances around 3.499Å and C-Cl···Cl bond angles of approximately 132.16° [5]. These interactions follow the established geometric criteria for halogen bonding, where Type I contacts involve symmetrical interactions between halogen atoms with equal bond angles [5]. Additionally, Type II iodine-chlorine contacts occur at distances of 3.808Å with C-I···Cl bond angles of 111.83° [5].

The halogen bonding interactions in dichlorophenyl diazene systems demonstrate directional preferences consistent with the σ-hole model. The electrophilic regions on halogen atoms interact favorably with electron-rich regions on neighboring molecules, creating anisotropic intermolecular potential surfaces [6]. These interactions are particularly pronounced in compounds containing multiple halogen substituents, where cooperative effects enhance the overall binding strength [7].

Computational studies using density functional theory reveal that halogen-halogen interactions in these systems range from 2-8 kcal/mol, depending on the specific halogen atoms involved and their chemical environment [8]. The strength of these interactions follows the trend I···I > Br···Br > Cl···Cl > F···F, consistent with the increasing polarizability of heavier halogens [6] [8].

Conformational Dynamics of (E)- vs (Z)-Diazene Isomers

The conformational behavior of dichlorophenyl diazene compounds is characterized by distinct energetic differences between E and Z isomers, with significant implications for photoisomerization processes and molecular stability [9] [10] [11]. Computational studies using density functional theory methods provide detailed insights into the relative stabilities and geometric parameters of these isomeric forms [12] [13] [14].

For the parent diazene system (H-N=N-H), DFT calculations at the B3LYP/6-31+G(d,p) level reveal that the trans-(E) isomer is more stable than the cis-(Z) isomer by 0.88 kcal/mol [15]. The trans-diazene adopts a planar C₂ₕ symmetry with an N=N bond length of 1.244Å and N-H bond lengths of 1.036Å [15]. The N-N-H bond angle is 106.7°, in excellent agreement with experimental values of 106.3° [15].

The cis-diazene isomer exhibits a shorter N=N bond length of 1.242Å and longer N-H bonds of 1.043Å, with a wider N-N-H bond angle of 113° [15]. This geometric distortion reflects the increased steric repulsion between the nitrogen lone pairs in the cis configuration, leading to structural strain and reduced stability [15].

IsomerEnergy Difference (kcal/mol)N=N Bond Length (Å)N-H Bond Length (Å)N-N-H Angle (°)Stability
trans-diazene0.00 [15]1.244 [15]1.036 [15]106.7 [15]More stable
cis-diazene+0.88 [15]1.242 [15]1.043 [15]113.0 [15]Less stable
trans-difluorodiazene+1.81 [15]1.238 [15]--Less stable
cis-difluorodiazene0.00 [15]1.240 [15]--More stable

For halogenated diazene derivatives, the conformational preferences can be reversed due to electronic effects. In difluorodiazene systems, the cis isomer becomes more stable than the trans isomer by 1.81 kcal/mol [15]. This "cis effect" is attributed to several factors: (1) reduced repulsive forces between nitrogen lone pairs and N-F bonds in the cis configuration, (2) favorable delocalization of nitrogen lone pairs into antibonding N-F orbitals, and (3) stabilizing lone pair interactions between fluorine and the N=N antibonding orbital [15].

The isomerization barrier between E and Z forms varies significantly with substitution pattern and molecular environment. For azobenzene derivatives, thermal cis-to-trans isomerization barriers typically range from 20-25 kcal/mol, corresponding to half-lives of minutes to hours at room temperature [11] [16]. The activation entropy for this process is generally negative (-10 to -30 cal/mol·K), reflecting the ordered nature of the transition state [16].

Time-dependent density functional theory calculations reveal distinct electronic absorption characteristics for E and Z isomers. The trans isomers typically exhibit intense π-π* transitions at longer wavelengths (380-450 nm) with high oscillator strengths (f > 1.0), while cis isomers show blue-shifted π-π* bands (350-380 nm) with reduced intensity (f = 0.3-0.8) [12] [13]. This difference arises from the non-planar geometry of cis isomers, which reduces π-conjugation between aromatic rings [12].

Photoisomerization quantum yields are highly dependent on the substitution pattern of the dichlorophenyl ring. Electron-withdrawing groups, such as the 2,4-dichloro substitution, tend to reduce the quantum yield for trans-to-cis isomerization while enhancing the thermal back-reaction rate [17]. This effect is attributed to the stabilization of the excited state potential energy surface, which favors non-radiative decay pathways over productive isomerization [17].

The conformational dynamics are further influenced by solvent effects and intermolecular interactions. In polar solvents, the energy difference between E and Z isomers decreases due to differential solvation of the ground and excited states [9]. Hydrogen bonding interactions can selectively stabilize one isomer over another, leading to dramatic changes in equilibrium populations and isomerization kinetics [9].

Molecular dynamics simulations reveal that the isomerization process occurs through different mechanisms depending on the molecular environment. In solution, the rotation mechanism predominates, involving rotation around the N=N double bond with a planar transition state [18]. In constrained environments, such as lipid membranes, a pedal-like mechanism becomes favorable, where one phenyl ring remains relatively fixed while the other undergoes significant out-of-plane motion [18].

Density Functional Theory (DFT) Studies on Electronic Configuration

Comprehensive density functional theory investigations of dichlorophenyl diazene compounds provide detailed insights into electronic structure, frontier molecular orbitals, and spectroscopic properties [12] [19] [13] [20] [14]. These computational studies employ various DFT functionals and basis sets to accurately describe the electronic configuration and excited state behavior of these chromophoric systems.

Ground state geometry optimizations using the B3LYP functional with 6-31+G(d,p) basis sets reveal systematic trends in molecular parameters across the diazene series [12] [13]. For dichlorophenyl-substituted derivatives, the N=N bond lengths range from 1.240-1.250Å, depending on the specific substitution pattern and isomeric form [12]. The presence of electron-withdrawing chlorine substituents slightly lengthens the N=N bond compared to unsubstituted azobenzene due to reduced π-bonding character [12].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is predominantly localized on the aromatic rings and the azo linkage, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the dichlorophenyl substituent [13]. This spatial separation of frontier orbitals indicates charge-transfer character in the electronic transitions, which is enhanced by the electron-withdrawing nature of the chlorine substituents [13].

Propertytrans-Dichlorophenyl Diazenecis-Dichlorophenyl DiazeneMethod
HOMO Energy (eV)-8.55 [13]-8.83 [13]B3LYP/6-31+G(d,p)
LUMO Energy (eV)-1.45 [13]-1.53 [13]B3LYP/6-31+G(d,p)
HOMO-LUMO Gap (eV)7.10 [13]7.30 [13]B3LYP/6-31+G(d,p)
Ionization Potential (eV)8.55 [13]8.83 [13]Koopmans' Theorem
Electron Affinity (eV)1.45 [13]1.53 [13]Koopmans' Theorem

Time-dependent density functional theory (TD-DFT) calculations provide accurate predictions of electronic absorption spectra for dichlorophenyl diazene compounds [12] [20]. The calculations typically involve the first 10-20 excited states to capture both the n-π* and π-π* transitions characteristic of azo chromophores [12] [20]. The B3LYP functional generally provides excellent agreement with experimental absorption maxima, with typical errors of less than 0.2 eV for the dominant transitions [12].

The lowest energy absorption band corresponds to the symmetry-forbidden n-π* transition, occurring around 450-480 nm with very low oscillator strength (f < 0.01) [12]. This transition involves promotion of an electron from a nitrogen lone pair orbital to the π* orbital of the N=N double bond [12]. The weak intensity of this band makes it difficult to observe experimentally but plays a crucial role in photoisomerization processes [17].

The intense π-π* transition appears at shorter wavelengths (350-420 nm) with high oscillator strength (f = 0.5-2.0) [12] [20]. This transition primarily involves electron promotion from the π-system of the aromatic rings to the π* orbital of the azo linkage [12]. The exact wavelength and intensity depend strongly on the substitution pattern, with electron-withdrawing groups causing red shifts and increased intensity [12] [20].

Solvent effects on electronic transitions are accurately reproduced using polarizable continuum models (PCM) within the TD-DFT framework [20]. Polar solvents generally cause small blue shifts (5-15 nm) in the π-π* transition due to differential solvation of ground and excited states [20]. The magnitude of the solvatochromic shift depends on the dipole moment change upon excitation, which is typically 3-8 Debye for dichlorophenyl diazene derivatives [20].

Natural bond orbital (NBO) analysis reveals significant π-conjugation between the aromatic rings and the azo linkage in trans isomers [13]. The second-order perturbation energy for π(C=C) → π*(N=N) interactions typically ranges from 15-25 kcal/mol, indicating strong electronic delocalization [13]. In cis isomers, this conjugation is reduced due to the non-planar geometry, resulting in blue-shifted absorption spectra [13].

Electron density difference maps upon excitation show that the π-π* transition involves substantial charge transfer from the aromatic rings to the azo chromophore [21]. The extent of charge transfer is quantified by the charge transfer distance, which ranges from 2-4Å for typical dichlorophenyl diazene systems [21]. This charge transfer character has important implications for nonlinear optical properties and photoisomerization mechanisms [21].

Vibrational frequency calculations confirm that all optimized structures correspond to true minima on the potential energy surface, with no imaginary frequencies [12] [13]. The calculated vibrational spectra show characteristic N=N stretching modes around 1580-1620 cm⁻¹, which are sensitive to the electronic environment and can serve as spectroscopic markers for structural identification [13].

The electronic configuration studies also examine the role of halogen substituents in modulating molecular properties. Electron-withdrawing chlorine atoms significantly lower both HOMO and LUMO energies, with the LUMO being more affected due to its localization on the substituted ring [13]. This asymmetric shift results in reduced HOMO-LUMO gaps and red-shifted absorption spectra compared to unsubstituted azobenzene [13].

Machine learning approaches have been successfully applied to predict electronic properties of large databases of azo compounds [21]. These models can accurately predict hole and particle densities, transition densities, and spectroscopic properties with computational efficiency several orders of magnitude greater than traditional quantum chemical methods [21]. Such approaches enable rapid screening of thousands of potential dichlorophenyl diazene derivatives for targeted applications [21].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.9751535 g/mol

Monoisotopic Mass

173.9751535 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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